molecular formula C13H17NO3 B14903678 n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide

Cat. No.: B14903678
M. Wt: 235.28 g/mol
InChI Key: IUGYWVZWJPOPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide is an organic compound that features a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethanol with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine.

    Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
  • tert-Butyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(piperidin-4-yl)carbamate
  • AMG 9810 [(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide]

Uniqueness

n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)butanamide

InChI

InChI=1S/C13H17NO3/c1-2-3-13(15)14-9-10-4-5-11-12(8-10)17-7-6-16-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,15)

InChI Key

IUGYWVZWJPOPCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.